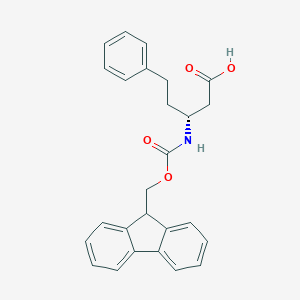

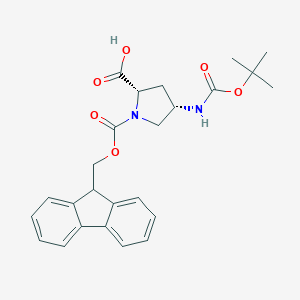

4-Nitro-phenyl-N-benzylcarbamate

カタログ番号 B051582

CAS番号:

124068-97-9

分子量: 272.26 g/mol

InChIキー: OCAOEODBVXZHNZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitro-phenyl-N-benzylcarbamate is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. It is relevant in the field of organic chemistry and has applications in synthesis and material science.

Synthesis Analysis

- The synthesis of 4-Nitro-phenyl-N-benzylcarbamate involves several chemical reactions, including the carbonylation of nitrobenzene. Gasperini et al. (2003) discussed a palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate, which can be related to the synthesis of 4-Nitro-phenyl-N-benzylcarbamate (Gasperini, Ragaini, Cenini, & Gallo, 2003).

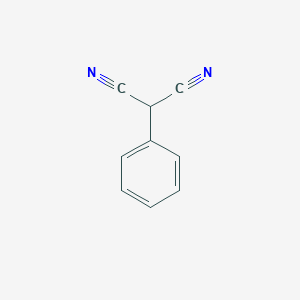

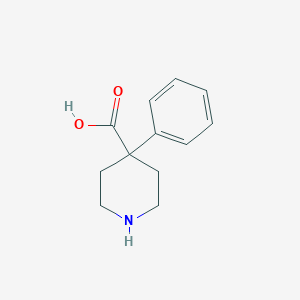

Molecular Structure Analysis

- The molecular structure of 4-Nitro-phenyl-N-benzylcarbamate and its derivatives has been analyzed using various techniques. Xu and Qu (2008) studied the structure of 4-Nitrophenyl methacrylate, which provides insights into the molecular configuration of similar compounds (Xu & Qu, 2008).

Chemical Reactions and Properties

- 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including rearrangements and cyclization. Fitzgerald, Blakeley, and Zerner (1984) described the Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate, which is relevant to understanding the chemical behavior of 4-Nitro-phenyl-N-benzylcarbamate (Fitzgerald, Blakeley, & Zerner, 1984).

Physical Properties Analysis

- The physical properties of 4-Nitro-phenyl-N-benzylcarbamate, such as solubility, melting point, and crystal structure, can be inferred from related compounds. The crystal structure of similar nitrophenyl compounds has been analyzed by Saeed, Hussain, and Flörke (2008), providing an understanding of its physical characteristics (Saeed, Hussain, & Flörke, 2008).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are crucial for understanding 4-Nitro-phenyl-N-benzylcarbamate. The studies on similar compounds by authors like Fife, Hutchins, and Wang (1975) can shed light on these aspects (Fife, Hutchins, & Wang, 1975).

科学的研究の応用

-

Catalytic Reduction

- Field : Nanotechnology

- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .

- Method : Synthesis of various nanostructured materials and their use as a catalyst for reduction of nitrophenol in the presence of reducing agents .

- Results : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

-

Green Synthesis of Metal Nanoparticles

- Field : Microbiology

- Application : Microorganisms are used for the green synthesis of nanoparticles, which can be used for the reduction of metal ions .

- Method : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .

- Results : The use of microorganisms for the synthesis of metallic nanoparticles is environmentally friendly .

Safety And Hazards

特性

IUPAC Name |

(4-nitrophenyl) N-benzylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAOEODBVXZHNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924694 |

Source

|

| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-phenyl-N-benzylcarbamate | |

CAS RN |

124068-97-9 |

Source

|

| Record name | Carbamic acid, (phenylmethyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124068979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene

120103-00-6

Bromo(thiobis(methane))copper

54678-23-8

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)

![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)